

An In-depth Technical Guide to the Chemical Properties of DAD Dichloride

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Compound of Interest

Compound Name: DAD dichloride

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Introduction

DAD dichloride is a third-generation photoswitchable molecule that functions as a voltage-gated potassium channel blocker.^[1] Its defining characteristic is the integration of a diethylamino-azo-diethylamino (DAD) core, an azobenzene derivative designed for enhanced photopharmacological properties.^{[1][2]} This photoswitch is engineered to be permeable across biological membranes in its neutral state, allowing it to reach intracellular targets.^[1] As a dichloride salt, its solubility in aqueous solutions is increased, facilitating its use in biological research. The molecule's ability to undergo reversible isomerization between its trans and cis forms upon exposure to specific wavelengths of light allows for the optical control of potassium channel activity, with significant potential in neuroscience research, particularly in the restoration of visual function.^[1]

Chemical and Physical Properties

Quantitative data for **DAD dichloride** is not widely available in public literature. The following table summarizes the available information.

Property	Value	Source
Molecular Formula	C ₂₆ H ₄₂ Cl ₂ N ₆ O	CymitQuimica[3]
Molecular Weight	525.56 g/mol	CymitQuimica[3]
Physical Form	Solid	CymitQuimica[3]
CAS Number	Not found	
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Soluble in aqueous solutions. The neutral form (DAD) is lipophilic. Azobenzene compounds are generally soluble in organic solvents like DMSO.	[4][5]

Photochromic Properties and Reactivity

The central feature of **DAD dichloride** is its photoisomerization, a property endowed by the azobenzene core. The molecule exists in two isomeric states: a thermodynamically stable trans isomer and a metastable cis isomer.

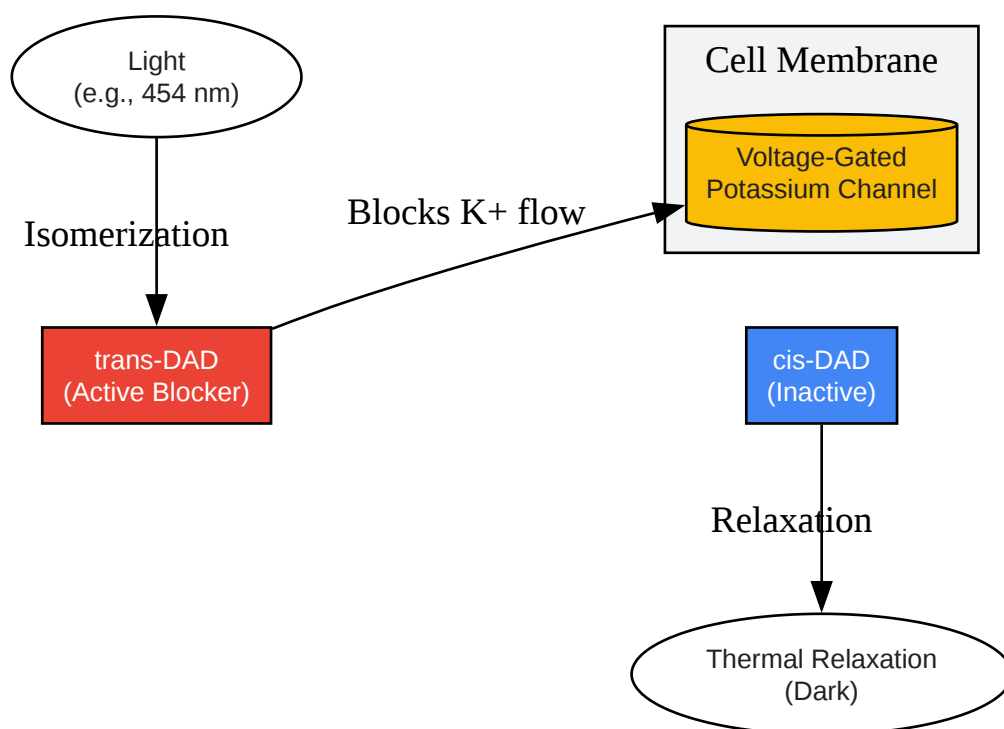
- trans-DAD: This isomer is generally the more stable form in the dark. In the context of its biological activity, the trans isomer of DAD has been shown to be the active form that blocks voltage-gated potassium channels.[2]
- cis-DAD: Upon irradiation with light of a suitable wavelength (typically in the blue-green region of the spectrum for red-shifted azobenzenes), the trans isomer undergoes isomerization to the cis form.[1] This change in geometry alters the molecule's shape and, consequently, its interaction with the ion channel, leading to unblocking of the channel.[2] The cis isomer will thermally relax back to the more stable trans form in the dark.[1][2]

The reactivity of **DAD dichloride** is largely governed by the properties of the azobenzene group and the diethylamino substituents. The azo group (-N=N-) can be susceptible to

reduction. The tertiary amine groups can be protonated to form the water-soluble dichloride salt.

Signaling Pathway and Isomerization

The mechanism of action for **DAD dichloride** involves its light-induced conformational change to modulate the activity of voltage-gated potassium channels.



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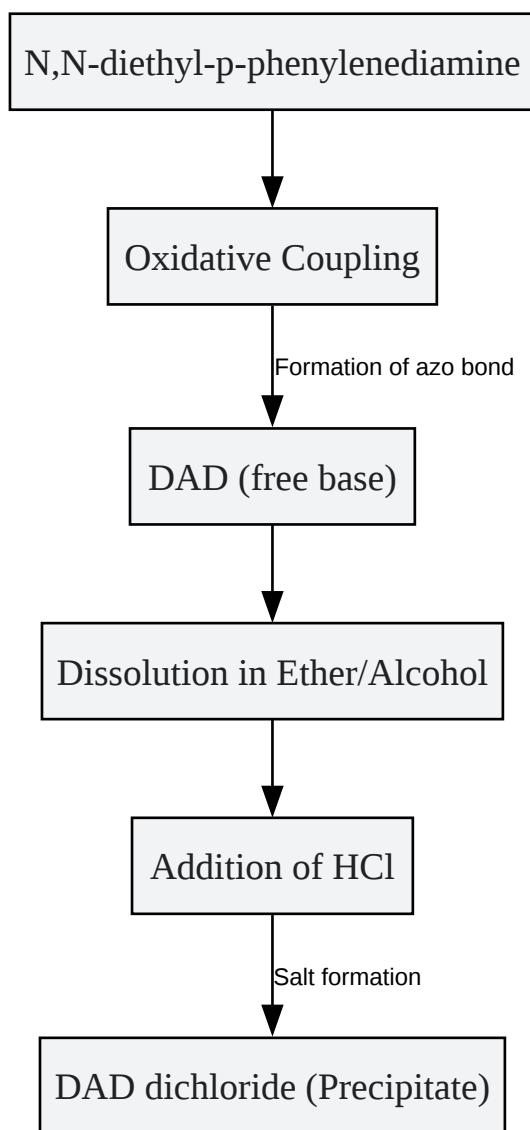
Caption: Photoisomerization and mechanism of action of DAD.

Experimental Protocols

Detailed, publicly available experimental protocols for the synthesis and spectroscopic characterization of **DAD dichloride** are scarce. However, a general synthetic approach for related azobenzene compounds can be inferred from the chemical literature.

General Synthetic Workflow (Hypothetical)

The synthesis of DAD would likely involve the coupling of two diethylamino-substituted aniline precursors. A plausible, though not confirmed, synthetic route is outlined below.



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Caption: A potential synthetic workflow for **DAD dichloride**.

Disclaimer: This is a generalized and hypothetical protocol. The actual synthesis may involve different reagents, catalysts, and purification steps.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, MS) for **DAD dichloride** has been found in the public domain. Computational studies have been performed on the DAD photoswitch which could provide theoretical spectral data, but these are not a substitute for experimental characterization.[2][6] For research purposes, it would be essential to acquire the compound from a reputable supplier that can provide a certificate of analysis with this information.

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